molecular formula C13H20N4O3 B457162 N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B457162
M. Wt: 280.32g/mol
InChI Key: GVSQZQDBDLSGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C13H20N4O3. It is characterized by the presence of a cycloheptyl group, a nitro-substituted pyrazole ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Cycloheptylation: The nitrated pyrazole is reacted with cycloheptylamine to introduce the cycloheptyl group.

    Propanamide Formation: Finally, the compound is reacted with a suitable acylating agent to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32g/mol

IUPAC Name

N-cycloheptyl-3-(3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H20N4O3/c18-13(14-11-5-3-1-2-4-6-11)8-10-16-9-7-12(15-16)17(19)20/h7,9,11H,1-6,8,10H2,(H,14,18)

InChI Key

GVSQZQDBDLSGHG-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-]

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.